molecular formula C12H11Cl2N B6350371 4'-Chloro-biphenyl-2-ylamine hydrochloride CAS No. 824414-14-4

4'-Chloro-biphenyl-2-ylamine hydrochloride

Cat. No.: B6350371
CAS No.: 824414-14-4
M. Wt: 240.12 g/mol
InChI Key: XTPNZZLTBCGHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Chloro-biphenyl-2-ylamine hydrochloride is an organic compound with the molecular formula C12H11Cl2N. It is a derivative of biphenyl, where an amine group is attached to the second position and a chlorine atom is attached to the fourth position of the biphenyl ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of boscalid , a fungicide that acts by inhibiting spore germination and germ tube elongation .

Mode of Action

As a reagent in the synthesis of boscalid , it may contribute to the fungicidal properties of the resulting compound.

Biochemical Pathways

Boscalid, a compound synthesized using this reagent, inhibits spore germination and germ tube elongation , suggesting that it may affect fungal growth and development pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-biphenyl-2-ylamine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of 4’-Chloro-biphenyl-2-ylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-biphenyl-2-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Chloro-biphenyl-2-ylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes

Comparison with Similar Compounds

  • 4’-Chloro-4’-bromodiphenylamine
  • 4-Chloro-4’-nitrobiphenyl
  • 4’-Fluoro-biphenyl-2-ylamine
  • 4-Aminophenylboronic acid
  • Aniline
  • 4-Bromoaniline

Uniqueness: 4’-Chloro-biphenyl-2-ylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

2-(4-chlorophenyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN.ClH/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14;/h1-8H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPNZZLTBCGHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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